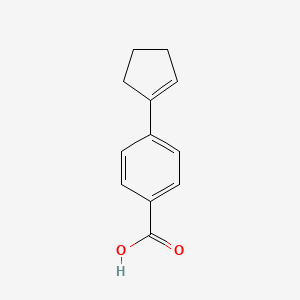

4-(Cyclopent-1-en-1-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopenten-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBPFAOWPSQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298924 | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-21-1 | |

| Record name | NSC126981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Benzoic Acid Derivatives in Modern Organic Chemistry

Benzoic acid and its derivatives represent a cornerstone of organic chemistry, with a history stretching back to the 16th century. wikipedia.org These compounds, characterized by a benzene (B151609) ring attached to a carboxyl group, are not merely academic curiosities; they are integral to numerous applications, including pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai The versatility of the benzoic acid scaffold lies in the reactivity of both its aromatic ring and its carboxylic acid function. wikipedia.org

The carboxylic acid group can be readily transformed into a variety of other functional groups, such as esters, amides, and acid halides, making benzoic acid derivatives key intermediates in the synthesis of more complex molecules. wikipedia.orgorganic-chemistry.org Furthermore, the aromatic ring can undergo various substitution reactions, allowing for the fine-tuning of the molecule's electronic and steric properties. This adaptability has led to the development of a vast library of benzoic acid derivatives with a wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiijcrt.org The commercial production of benzoic acid is typically achieved through the partial oxidation of toluene, a process that is both efficient and utilizes readily available materials. wikipedia.org

Significance of Cyclopentenyl Moieties in Advanced Molecular Architectures

The cyclopentenyl moiety, a five-membered carbon ring containing a double bond, is a structural motif of increasing importance in the design of advanced molecular architectures. nih.gov This ring system is found in a variety of natural products and biologically active compounds. researchgate.net The inclusion of a cyclopentenyl group can significantly influence a molecule's properties. Its three-dimensional, puckered structure can conformationally constrain a molecule, which can be advantageous in designing compounds that bind to specific biological targets.

The cyclopentenyl ring is not merely a passive scaffold; its double bond provides a site for further chemical modification, allowing for the introduction of additional functional groups and the construction of more complex polycyclic systems. The strain within the five-membered ring can also influence its reactivity. In medicinal chemistry, the incorporation of cyclic moieties like cyclopentane (B165970) is explored to potentially improve pharmacokinetic properties by reducing the degrees of freedom within a molecule.

Rationale for Investigating 4 Cyclopent 1 En 1 Yl Benzoic Acid As a Model System

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis is a foundational technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, this process highlights key bond disconnections and reveals crucial intermediates.

Carbon-Carbon Bond Formation Strategies, including Cycloaddition Reactions

The formation of the carbon-carbon bond connecting the cyclopentene (B43876) ring to the aromatic ring is a critical step. Several powerful C-C bond-forming reactions are employed in organic synthesis, including:

Friedel-Crafts Reactions: This classic method can form carbon-carbon bonds with aromatic compounds by reacting them with a haloalkane or acyl chloride in the presence of a halogen carrier. thesciencehive.co.uk

Grignard Reactions: The reaction of Grignard reagents with electrophiles is a versatile tool for creating C-C bonds. fiveable.mealevelchemistry.co.uk

Heck Reaction: This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes. alevelchemistry.co.ukchemistry.coach

Suzuki Reaction: A palladium-catalyzed cross-coupling reaction between organoboranes and organic halides. chemistry.coachresearchgate.net

Sonogashira Reaction: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I). chemistry.coach

Cycloaddition Reactions are particularly relevant for constructing the five-membered ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. deanfrancispress.combaranlab.org

[3+2] Cycloadditions: These are efficient for synthesizing five-membered rings. For instance, donor-acceptor cyclopropanes can react with alkenes in a [3+2] cycloaddition to form highly functionalized cyclopentanes. researchgate.netorganic-chemistry.org Another approach involves the reaction of allyliron complexes with electron-deficient alkenes. rsc.org Recent advancements have also demonstrated the enantioselective synthesis of cyclopentenes through a (2+3) cycloaddition using a 2-carbon phosphonium intermediate. chemrxiv.org

(4+1) Annulation: This strategy can also be used to construct five-membered rings. For example, a phosphine-catalyzed enantioselective (4+1) annulation of allenoates with Michael donors has been reported. nih.gov

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] | Donor-acceptor cyclopropanes and (E)-3-aryl-2-cyanoacrylates | 1,8-diazabicyclo[5.4.0]undec-7-ene | Highly functionalized cyclopentane (B165970) derivatives | researchgate.net |

| [3+2] | N-tosylcyclopropylamine with alkynes/alkenes | Copper-catalyzed, visible light | Aminated cyclopentene and cyclopentane derivatives | organic-chemistry.org |

| [2+3] | Haloacrylates and other components | Organophosphines | Enantiomerically enriched cyclopentenes | chemrxiv.org |

| (4+1) Annulation | Allenoates and Michael donors | Biphenyl phosphine | Enantiomerically enriched cyclopentenes | nih.gov |

Strategic Functional Group Interconversions in Precursor Molecules

Functional group interconversions (FGIs) are essential for transforming one functional group into another, a cornerstone of synthetic planning. imperial.ac.ukfiveable.me In the synthesis of this compound, FGIs are crucial for introducing the carboxylic acid group and for manipulating other functionalities on the precursor molecules.

Common FGIs include:

Oxidation: Alcohols can be oxidized to aldehydes, ketones, or carboxylic acids. For example, primary alcohols can be selectively oxidized to aldehydes using pyridinium chlorochromate (PCC) or to carboxylic acids using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4). solubilityofthings.com Benzylic positions of alkyl arenes can also be oxidized to benzoic acids. imperial.ac.uk

Reduction: Carbonyl compounds can be reduced to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). fiveable.mesolubilityofthings.com

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids. thesciencehive.co.uk

Esterification: Carboxylic acids react with alcohols to form esters. solubilityofthings.comub.edu

Targeted Synthetic Routes to the this compound Framework

Building upon the principles of retrosynthesis and key reactions, specific strategies can be devised for the synthesis of the target molecule.

Formation of the Cyclopentene Ring in Aryl-Substituted Systems

The construction of the cyclopentene ring directly onto an aryl scaffold is a key challenge. One notable method involves the transition metal-catalyzed coupling of cis-4-cyclopentene-1,3-diol monoacetate with aryl borates. nih.gov A nickel catalyst, in the presence of additives like t-BuCN and NaI, has been shown to effectively couple aryl borates with the cyclopentene precursor, affording aryl-substituted cyclopentenes in good yields and with high regioselectivity. nih.gov

Another strategy is the (trimethylsilyl)cyclopentene annulation, which offers a regiocontrolled approach to forming five-membered rings. acs.org

Stereoselective Synthesis of the Cyclopentenyl Moiety

Controlling the stereochemistry of the cyclopentene ring is often crucial, especially in the synthesis of biologically active molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Several methods have been developed for the stereoselective synthesis of cyclopentenes:

Asymmetric [3+2] Cycloaddition: Chiral catalysts, such as a chiral Ti(salen) complex, can be used to achieve excellent diastereo- and enantioselectivity in the [3+2] cycloaddition of cyclopropyl ketones and alkenes. organic-chemistry.org

Enantioselective (2+3) Cycloaddition: As mentioned earlier, phosphine catalysis can be used for the enantioselective synthesis of cyclopentenes. chemrxiv.org

Desymmetrization Reactions: Enantioselective Heck reactions of C2-symmetrical cyclopentenes have been extensively explored to produce enantioenriched cyclopentanes. nih.gov

Resolution of Racemic Mixtures: Racemic cyclopentenones can be resolved through chemical derivatization with a chiral auxiliary or via enzymatic reactions. acs.org

| Method | Key Features | Example | Reference |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral Ti(salen) complex catalysis, radical redox-relay mechanism | Cycloaddition of cyclopropyl ketones and radical-acceptor alkenes | organic-chemistry.org |

| Enantioselective (2+3) Cycloaddition | Organophosphine catalysis, umpolung coupling | Reaction of haloacrylates | chemrxiv.org |

| Desymmetrization | Enantioselective Heck reaction of C2-symmetrical cyclopentenes | Palladium-catalyzed oxidative Heck reaction | nih.gov |

| Chemical Resolution | Formation and separation of diastereomers | Conjugate addition of a chiral mercaptan to a cyclopentenone | acs.org |

Introduction of the Carboxylic Acid Functionality

The final step in the synthesis is often the introduction of the carboxylic acid group onto the aromatic ring. Several methods are available:

Oxidation of an Alkyl Group: If the aryl precursor has an alkyl substituent (e.g., a methyl group) at the desired position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. imperial.ac.ukyoutube.com

Carbonation of a Grignard Reagent: An aryl halide can be converted to a Grignard reagent, which then reacts with carbon dioxide to form a carboxylate that is subsequently protonated to the carboxylic acid. orgsyn.org

Hydrolysis of a Nitrile: An aryl nitrile can be hydrolyzed to a carboxylic acid, typically under acidic or basic conditions. The nitrile can be introduced via nucleophilic substitution with a cyanide ion. thesciencehive.co.uk

From a Formyl or Hydroxymethyl Group: A patent describes a process for producing cyclopentene-1-carboxylic acid from compounds containing a formyl or hydroxymethyl group attached to a four-carbon chain, which then undergoes cyclization and oxidation. google.comgoogle.com

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. Both transition metals and small organic molecules have been employed to facilitate the key bond-forming reactions in the synthesis of its constituent parts and related structures.

Transition Metal-Mediated Transformations, including Palladium and Copper Catalysis

Transition metal catalysis, particularly using palladium and copper, is a cornerstone for the formation of carbon-carbon bonds, which is central to the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose. researchgate.netjk-sci.com This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. jk-sci.com For the synthesis of this compound, this would involve the reaction of a cyclopentenylboronic acid or ester with a 4-halobenzoic acid derivative.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, base, and solvent system is crucial for optimizing the reaction and can influence reaction rates and yields. nih.govorganic-chemistry.org For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalyst. organic-chemistry.org

Recent advancements have focused on developing more versatile and user-friendly catalyst systems that operate under mild conditions. For example, catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ and Pd(OAc)₂/PCy₃ have been shown to be effective for a broad range of substrates, including less reactive aryl chlorides, often at room temperature. organic-chemistry.org

Copper catalysis has also emerged as a valuable tool for the synthesis of aryl-substituted cycloalkenes. organic-chemistry.org Copper-catalyzed reactions can offer different reactivity and selectivity profiles compared to palladium. For instance, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamines with alkenes under visible light provide access to aminated cyclopentene derivatives. organic-chemistry.org Additionally, copper-catalyzed arylative desymmetrization of prochiral cyclopentenes with diaryliodonium salts has been developed to produce chiral arylated products with high enantioselectivity. researchgate.net A direct hexaarylation of cyclopentadiene has been achieved using copper(I) catalysis under microwave activation, demonstrating the power of this metal in forming multiple C-C bonds in a single step. nih.govresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis of Aryl-Cyclopentene Scaffolds

| Catalyst System | Reactants | Product Type | Key Features |

| Pd₂(dba)₃/P(t-Bu)₃ | Arylboronic acids and aryl/vinyl halides (including chlorides) | Biaryls and vinyl arenes | Effective at room temperature, broad substrate scope. organic-chemistry.org |

| Pd(OAc)₂/PCy₃ | Arylboronic acids and aryl/vinyl triflates | Biaryls and vinyl arenes | Complements the P(t-Bu)₃ system for triflate substrates. organic-chemistry.org |

| Copper(I) iodide / (±)-trans-1,2-cyclohexanediamine | Cyclopentadiene and aryl iodides | Hexaarylcyclopentadienes | Microwave-assisted, formation of six C-C bonds in one step. nih.govresearchgate.net |

| In situ generated chiral copper-bisoxazoline complex | 4-substituted cyclopentenes and diaryliodonium salts | Chiral arylated cyclopentenes | High enantioselectivity in arylative desymmetrization. researchgate.net |

| Nickel-based catalysts | Cyclopentene and aryl bromides | 1-Aryl-2-boryl-cyclopentanes | Allows for subsequent functionalization of the C-B bond. nih.gov |

Organic Catalysis in Cyclopentene and Benzoic Acid Derivative Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has gained significant traction as a powerful and often more sustainable alternative to metal-based catalysis. organic-chemistry.org While a direct organocatalytic coupling to form this compound is not prominently described, organocatalysts are instrumental in the synthesis of the chiral cyclopentene and functionalized benzoic acid precursors.

For the synthesis of cyclopentene derivatives, organocatalysis offers numerous strategies. For example, secondary amine catalysts can be used in tandem conjugate addition/α-alkylation reactions of enals to produce highly functionalized cyclopentanes with excellent diastereoselectivity and enantioselectivity. dntb.gov.ua N-Heterocyclic carbenes (NHCs) are another class of versatile organocatalysts that can be used in [3+2] cycloaddition reactions to form cyclopentenes. organic-chemistry.org Furthermore, bifunctional thiourea catalysts have been employed in the intramolecular reaction of a nitronate with conjugated ketones to generate cis-functionalized cyclopentane-γ-nitroketones. researchgate.net

In the realm of benzoic acid chemistry, organocatalysts have also found important applications. Benzoic acid itself, and its derivatives, can act as organocatalysts. For instance, benzoic acid has been shown to be an efficient catalyst for the ring-opening polymerization of lactones, proceeding through a dual activation mechanism. umons.ac.beacs.org More complex organocatalytic systems, such as those involving benzoic acid resins, have been developed for redox processes, like the synthesis of benzoquinones from lignin (B12514952) models. rsc.org The activation of carboxylic acids can also be achieved through self-assembly organocatalysis, enabling reactions with improved reactivity and stereoselectivity. uni-koeln.de

Principles of Green Chemistry in Synthetic Design for Aryl-Substituted Cyclic Alkenes

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. youtube.comacs.org These principles are highly relevant to the synthesis of this compound and its analogs, aiming to reduce waste, minimize hazards, and improve efficiency.

A key principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.orgyoutube.com In the context of the Suzuki-Miyaura reaction, while it is a powerful tool, traditional methods can sometimes have moderate atom economy. researchgate.netnih.gov However, recent developments have focused on more atom-economical approaches, such as using unactivated trialkyl- and triarylboranes where all three organic groups on the boron atom can be transferred. organic-chemistry.orglongdom.orgacs.org

The use of catalysts over stoichiometric reagents is another fundamental principle, as catalysts are used in small amounts and can facilitate reactions multiple times. youtube.com Both the transition metal and organocatalytic methods discussed above adhere to this principle. organic-chemistry.orggreenchemistry.ru

Designing less hazardous chemical syntheses and using safer solvents and auxiliaries are also crucial. youtube.com This involves choosing reagents and reaction conditions that minimize toxicity. For example, in the synthesis of 4-bromomethylbenzoic acid, a potential precursor, using N-bromosuccinimide (NBS) as a bromine source is safer than using molecular bromine, and replacing carbon tetrachloride with chlorobenzene as the solvent reduces hazards. rsc.org The use of water as a solvent in palladium-catalyzed cross-coupling reactions is another example of a greener approach. nih.gov

The principle of using renewable feedstocks encourages the use of starting materials derived from biological sources rather than depletable fossil fuels. youtube.comu-szeged.huyoutube.com Lignocellulosic biomass, a renewable resource, can be a source for aromatic compounds. rsc.org Research into converting biomass-derived platform chemicals into valuable products is an active area that could provide sustainable routes to precursors for compounds like this compound in the future. rsc.orgrsc.org

Finally, real-time analysis to prevent pollution and minimizing the potential for accidents are principles that guide the practical implementation of chemical syntheses in a safer and more controlled manner. youtube.com

By integrating these green chemistry principles into the design of synthetic routes, chemists can develop more sustainable and efficient methods for producing valuable compounds like this compound.

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups and molecular conjugates through well-established and novel chemical transformations.

Esterification and Amidation Reactions for Diverse Conjugates

Esterification and amidation are fundamental reactions for converting the carboxylic acid of this compound into esters and amides, respectively. These transformations are crucial for creating conjugates with other molecules, such as alcohols, phenols, and amines, to modify the parent compound's physicochemical properties.

Standard esterification, often catalyzed by an acid, involves the reaction of the carboxylic acid with an alcohol to produce an ester and water. fiveable.me For example, reacting this compound with simple alcohols like methanol (B129727) or ethanol (B145695) in the presence of a catalyst such as sulfuric acid yields the corresponding methyl or ethyl esters. More complex esters can be synthesized using a variety of alcohols, leading to a diverse library of derivatives.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. youtube.com This reaction typically requires activation of the carboxylic acid, for instance, by converting it into an acyl chloride, or by using coupling agents. acs.org Modern methods utilize catalysts like titanium(IV) chloride (TiCl₄) or boric acid to facilitate the direct condensation of carboxylic acids and amines, offering high yields and compatibility with various functional groups. nih.govresearchgate.netrsc.orgasianpubs.org These reactions allow for the conjugation of this compound with a wide range of amine-containing molecules, from simple alkylamines to complex bioactive compounds. google.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent/Catalyst | Product Name | Product Structure |

|---|---|---|---|

| This compound + Methanol | H₂SO₄ (catalyst) | Methyl 4-(cyclopent-1-en-1-yl)benzoate | Image of Methyl 4-(cyclopent-1-en-1-yl)benzoate |

| This compound + Ethanol | H₂SO₄ (catalyst) | Ethyl 4-(cyclopent-1-en-1-yl)benzoate | Image of Ethyl 4-(cyclopent-1-en-1-yl)benzoate |

| This compound + Benzylamine | TiCl₄ / Pyridine | N-Benzyl-4-(cyclopent-1-en-1-yl)benzamide | Image of N-Benzyl-4-(cyclopent-1-en-1-yl)benzamide |

| This compound + Aniline | Boric Acid | N-Phenyl-4-(cyclopent-1-en-1-yl)benzamide | Image of N-Phenyl-4-(cyclopent-1-en-1-yl)benzamide |

Investigation of Salt and Cocrystal Formation Strategies

Beyond covalent modification, the properties of this compound can be fine-tuned through non-covalent interactions by forming salts and cocrystals. These solid-state forms can significantly alter properties such as solubility, stability, and melting point without changing the molecule's covalent structure.

Salt Formation: As a carboxylic acid, this compound can react with a variety of organic and inorganic bases to form salts. This acid-base reaction typically involves proton transfer from the carboxylic acid to the basic compound. Common bases for salt formation include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and amines. The resulting salt possesses an ionic bond between the carboxylate anion and the protonated base cation.

Cocrystal Formation: Cocrystallization is a technique that brings together an active pharmaceutical ingredient (API) with a neutral guest molecule, known as a coformer, in a specific stoichiometric ratio within a crystal lattice. lumenlearning.com Unlike salts, cocrystals are formed through non-ionic interactions, primarily hydrogen bonds. jove.comquora.com For this compound, the carboxylic acid group is an excellent hydrogen bond donor and can form robust supramolecular synthons with coformers containing complementary functional groups, such as pyridines, amides, or other carboxylic acids. researchgate.net Benzoic acid itself is a well-known and effective coformer in crystal engineering. researchgate.net The selection of an appropriate coformer allows for the rational design of crystalline materials with tailored physical properties.

Table 2: Potential Coformers for Cocrystallization

| Coformer Name | Coformer Functional Group | Potential Hydrogen Bonding Interaction |

|---|---|---|

| Isonicotinamide | Pyridine, Amide | Carboxylic acid-Pyridine; Carboxylic acid-Amide |

| Pyrazinamide | Pyrazine, Amide | Carboxylic acid-Pyrazine; Carboxylic acid-Amide |

| Caffeine | Amide, Imidazole | Carboxylic acid-Amide |

| Succinic Acid | Carboxylic Acid | Carboxylic acid-Carboxylic acid |

Functionalization of the Cyclopentenyl Ring System

The cyclopentenyl ring provides a second handle for chemical modification, primarily through reactions targeting the carbon-carbon double bond.

Electrophilic and Nucleophilic Additions to the Alkene Bond

The reactivity of the alkene bond in the cyclopentenyl ring is influenced by its conjugation with the aromatic system.

Electrophilic Addition: The carbon-carbon double bond is an electron-rich region, making it susceptible to attack by electrophiles. msu.edu The conjugation with the benzene (B151609) ring creates an extended π-system, which enhances the alkene's reactivity towards electrophiles compared to isolated alkenes. fiveable.melibretexts.org Reactions with electrophiles like hydrogen halides (HBr, HCl) proceed via a carbocation intermediate. The initial protonation occurs to form the most stable carbocation, which in this system is an allylic carbocation stabilized by resonance. libretexts.orgyoutube.comopenstax.org The subsequent attack by the nucleophile (e.g., Br⁻) can occur at different positions, potentially leading to a mixture of products.

Nucleophilic Addition: Nucleophilic addition to an unactivated alkene is generally unfavorable because the electron-rich double bond repels incoming nucleophiles. quora.comeveryscience.com Such reactions typically require the presence of strong electron-withdrawing groups (EWGs) attached to the alkene, which make the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com In this compound, the phenylbenzoic acid moiety is not a sufficiently strong EWG to activate the cyclopentenyl double bond for standard nucleophilic additions like the Michael reaction. Therefore, electrophilic addition remains the dominant pathway for functionalizing the alkene bond.

Oxidation Reactions, including Epoxidation of the Cyclopentene

The double bond of the cyclopentenyl ring can be readily oxidized to introduce new oxygen-containing functional groups.

Epoxidation: A common and useful oxidation reaction is epoxidation, which converts the alkene into an epoxide (an oxacyclopropane). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. nih.gov This transformation proceeds with syn-stereochemistry, meaning the epoxide ring is formed on one face of the cyclopentene ring. These epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield various functional groups.

Dihydroxylation: Another important oxidation reaction is dihydroxylation, which adds two hydroxyl (-OH) groups across the double bond to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be accomplished by first forming an epoxide and then opening it with aqueous acid. nih.gov

Table 3: Oxidation Reactions of the Cyclopentenyl Ring

| Reaction Type | Reagent(s) | Product Type | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Syn |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Vicinal Diol | Syn |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti |

Halogenation and Other Direct Substitutions

Halogens can be introduced onto the cyclopentenyl scaffold through two primary pathways, yielding distinct products based on the reaction conditions.

Electrophilic Halogenation (Addition): In the presence of a halogen such as bromine (Br₂) or chlorine (Cl₂), an electrophilic addition reaction occurs across the double bond. masterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion). lumenlearning.comjove.comlibretexts.org The subsequent attack by a halide ion occurs from the opposite face of the intermediate, resulting in the anti-addition of two halogen atoms to form a vicinal dihalide. libretexts.org

Allylic Halogenation (Substitution): If the reaction is performed under radical conditions—typically using N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator—a substitution reaction occurs instead of an addition. openochem.orgyoutube.com This reaction selectively replaces a hydrogen atom on a carbon adjacent to the double bond (the allylic position) with a bromine atom. libretexts.orglibretexts.org This is because the reaction proceeds via a resonance-stabilized allylic radical intermediate, which is more stable than other possible radical intermediates. libretexts.org For the this compound scaffold, this would result in bromination at the C3 or C5 position of the cyclopentene ring. stackexchange.com

Table 4: Halogenation Reactions of the Cyclopentenyl Ring

| Reaction Type | Reagent(s) | Product Description |

|---|---|---|

| Electrophilic Addition | Br₂ in CCl₄ | trans-1,2-Dibromocyclopentane derivative |

| Allylic Substitution | NBS, light (hν) | 3-Bromocyclopent-1-ene derivative |

Modifications on the Benzoic Acid Phenyl Ring

The introduction of substituents onto the phenyl ring of benzoic acids can significantly alter their chemical and biological properties. Key strategies include directed ortho-metalation and cross-coupling reactions to introduce a variety of functional groups.

Regioselective Ortho-Functionalization and Remote Site Modifications

The carboxylic acid group is a well-known directing group for ortho-C-H activation, enabling the introduction of substituents at the position adjacent to the carboxylate. This is often achieved using transition metal catalysts, such as ruthenium or rhodium complexes. For instance, a general method for the regiospecific ortho-allylation of benzoic acids has been developed using a [Ru(p-cymene)Cl₂]₂ catalyst. This reaction proceeds at a mild temperature of 50 °C and is tolerant of both electron-donating and electron-withdrawing groups on the benzoic acid ring. However, there are no specific examples in the literature of this methodology being applied to this compound.

Similarly, while remote C-H functionalization strategies have gained prominence for modifying complex molecules, their application to the this compound system has not been reported.

Introduction of Heterocyclic Systems and Complex Substituents

The incorporation of heterocyclic moieties is a common strategy in drug discovery to modulate physicochemical properties and biological activity. Various synthetic methods, such as condensation reactions, transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), and multicomponent reactions, are employed to append heterocycles to aromatic rings. These approaches could theoretically be used to introduce a wide array of heterocyclic systems onto the phenyl ring of this compound. However, the scientific literature lacks specific studies detailing such syntheses.

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization (LSF) has emerged as a powerful tool in chemical synthesis, allowing for the modification of complex molecules at a late point in the synthetic sequence. This approach is particularly valuable for creating diverse libraries of compounds for biological screening without the need for de novo synthesis. Methodologies for LSF often involve C-H activation, photoredox catalysis, and radical-mediated reactions, which offer high functional group tolerance and selectivity.

While LSF strategies have been successfully applied to a wide range of pharmaceuticals and complex natural products, there is no published research demonstrating their use for the structural diversification of the this compound scaffold. The application of these advanced techniques could potentially unlock novel derivatives with unique properties, but such investigations have yet to be reported.

Computational and Theoretical Investigations of 4 Cyclopent 1 En 1 Yl Benzoic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the structural and electronic properties of organic molecules. vjst.vnresearchgate.net These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the chemical behavior of a compound.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. wikipedia.org A larger gap generally signifies higher stability and lower reactivity. researchgate.net

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges throughout the molecule. researchgate.net This information identifies electron-rich and electron-poor centers, which are key to understanding reactivity patterns and intermolecular interactions.

Table 1: Representative Frontier Molecular Orbital Energies for a Benzoic Acid Analog

| Parameter | Energy (eV) |

| EHOMO | -6.95 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.97 |

Note: The data presented are illustrative values for a structurally related benzoic acid derivative, calculated using DFT methods, to demonstrate typical energy levels.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. This map is color-coded to identify regions of varying electron density: red areas indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. wuxiapptec.comresearchgate.net

For 4-(Cyclopent-1-en-1-yl)benzoic acid, the MEP map would predictably show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs. nih.gov Conversely, the most positive potential (blue) would be located around the acidic proton of the carboxyl group, highlighting its susceptibility to deprotonation. wuxiapptec.com Such maps are critical for understanding and predicting intermolecular interactions, particularly in the context of crystal engineering and drug-receptor binding. vjst.vnnih.gov

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular assembly, crystal packing, and biological activity of molecules. nih.govmdpi.com NCI analysis, often performed using the Reduced Density Gradient (RDG) method, allows for the visualization and characterization of these weak interactions. nih.gov

Mechanistic Probes using Computational Chemistry

Computational chemistry serves as a powerful "in silico" laboratory for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, providing a detailed picture of how a transformation occurs.

Understanding a reaction mechanism involves charting the lowest energy path from reactants to products. Computational methods can locate the geometry of the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck of the reaction. semanticscholar.org The structure of the transition state is confirmed by vibrational frequency analysis, where it is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a molecule like this compound, these methods could be applied to study its synthesis, such as through a Suzuki-Miyaura coupling reaction. rsc.orgorganic-chemistry.orgchemrxiv.org Computational elucidation of the catalytic cycle would involve characterizing the transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org This provides fundamental insights into catalyst performance and reaction efficiency.

Such profiles are invaluable for comparing the feasibility of different synthetic routes or predicting the outcomes of derivatization reactions. For example, one could computationally assess the energetic barriers for the esterification of this compound with different alcohols. Similarly, the thermodynamics of various derivatization reactions, such as those involving chlorosulfonylbenzoic acid, can be modeled to optimize experimental conditions. nih.govacs.org These energetic insights help rationalize experimental observations and guide the design of more efficient chemical transformations.

Theoretical Studies on Aromaticity and Acidity Modulation in External Fields

The study of molecules under the influence of external electric fields (EEFs) has garnered significant interest, as these fields can systematically alter molecular structure and reactivity. rsc.org For aromatic carboxylic acids like this compound, an EEF can modulate two key properties: the aromaticity of the benzene (B151609) ring and the acidity of the carboxylic acid proton. While direct theoretical studies on this compound are not available, extensive density functional theory (DFT) investigations on its parent compound, benzoic acid, provide a foundational understanding of the expected effects. rsc.orgresearchgate.net

Theoretical studies show that the impact of a uniform EEF on the aromaticity and acidity of benzoic acid is highly directional. rsc.orgresearchgate.net The orientation of the electric field relative to the molecule's functional groups dictates the nature and magnitude of the change. For instance, applying the field parallel to the carboxyl group along the benzene ring can produce different effects than a perpendicular application. researchgate.net These changes can be rationalized by examining variations in reactivity descriptors, frontier molecular orbitals, and partial atomic charges. rsc.orgresearchgate.net

Furthermore, research on substituted benzoic acids reveals an additivity effect concerning the number of substituent groups. researchgate.net This suggests that as the number of substituents on the benzene ring increases, the enhancement of both acidity and aromaticity under an EEF also increases. This effect appears to be independent of the electronic nature (electron-donating or electron-withdrawing) of the substituents and the direction of the applied field. researchgate.net

For this compound, the cyclopentenyl group acts as a substituent on the benzoic acid core. Based on the principles observed in related analogs, it is predicted that this compound would also exhibit directional modulation of its aromaticity and acidity in an external electric field. The specific response would be influenced by the electronic and steric nature of the 4-(Cyclopent-1-en-1-yl) group.

Table 1: Conceptual Effects of External Electric Fields (EEFs) on Benzoic Acid Properties This table summarizes the general principles derived from theoretical studies on benzoic acid and its derivatives.

| Property | Effect of EEF | Influencing Factors | Theoretical Basis |

| Aromaticity | Can be enhanced or diminished depending on field orientation. | Direction and strength of the EEF, nature and number of substituents. | Changes in electron delocalization, frontier molecular orbitals, and partial charges. rsc.orgresearchgate.net |

| Acidity (pKa) | Can be increased or decreased. | Direction and strength of the EEF, stabilization of the conjugate base. | Modulation of the O-H bond polarity and electrostatic potential. rsc.orgresearchgate.net |

Computational Predictions for Structure-Activity/Property Relationships

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable for predicting the biological activities and physicochemical properties of molecules like this compound and its analogs. These models establish mathematical correlations between a molecule's structural or physicochemical descriptors and its observed activity or property. dergipark.org.tr

Numerous QSAR studies on diverse series of benzoic acid derivatives have identified key molecular descriptors that govern their biological activities. These descriptors generally fall into three categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the effects of electron-donating or electron-withdrawing groups. For benzoic acids, strong electron-donating groups on the benzene ring have been correlated with potent anti-sickling activity. Conversely, the acidity, which is governed by electronic effects, can be a critical factor in other biological contexts. nih.gov A theoretical analysis of substituted benzoic acids showed that for electron-withdrawing substituents, acidity increases in the order ortho < meta < para, while for electron-releasing groups, the trend is ortho > meta > para. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. The position of substituents (ortho, meta, para) can cause steric effects that influence how the molecule interacts with a biological target. acs.org For instance, ortho substituents are often treated with caution in QSAR models due to their potential for direct, non-additive interactions with the primary functional group. icm.edu.pl

Lipophilic Descriptors: These, such as the partition coefficient (logP), describe a molecule's hydrophobicity. Lipophilicity is crucial for membrane permeability and reaching target sites. In some QSAR models for benzoic acid derivatives, lipophilic parameters have shown significant correlation with inhibitory potential. dergipark.org.tr

QSAR models are often developed to predict a specific biological endpoint. For example, 3D-QSAR models (CoMFA and CoMSIA) have been successfully used to guide the design of novel phenoloxidase inhibitors based on benzoic acid scaffolds. nih.gov Another study on the α-amylase inhibitory activity of 17 benzoic acid derivatives found that a hydroxyl group at the 2-position had a strong positive effect, while methoxylation at the same position had a negative effect, highlighting the specificity of structure-activity relationships. mdpi.com

Table 2: Examples of Key Descriptors in QSAR Studies of Benzoic Acid Analogs This table presents findings from various QSAR/SAR studies on benzoic acid derivatives, illustrating the types of descriptors and their influence on different biological activities.

| Biological Activity | Key Molecular Descriptors/Structural Features | Effect on Activity | Reference |

| Anti-sickling Activity | Strong electron-donating groups, average lipophilicity. | Potentiates activity. | |

| Phenoloxidase Inhibition | Steric and electrostatic fields (from 3D-QSAR). | Specific spatial arrangements of these fields enhance inhibition. | nih.gov |

| α-Amylase Inhibition | Hydroxyl group at the 2-position on the benzene ring. | Strong positive effect on inhibitory activity. | mdpi.com |

| α-Amylase Inhibition | Methoxy (B1213986) group at the 2-position or hydroxyl at the 5-position. | Negative effect on inhibitory activity. | mdpi.com |

| Antimicrobial Activity | Lipophilic parameters. | Significant correlation with inhibitory potential. | dergipark.org.tr |

These examples demonstrate how computational models can provide valuable insights for the rational design of novel analogs of this compound with desired properties or biological activities. By calculating the relevant descriptors for this molecule, its potential in various applications could be predicted and prioritized for experimental validation.

Supramolecular Chemistry and Ordered Assemblies Involving Benzoic Acid Derivatives

Design Principles for Cocrystal Formation and Crystal Engineering

Crystal engineering is a rapidly developing field that aims to design and synthesize solid-state structures with desired properties. This is often achieved through the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions.

The formation of cocrystals from benzoic acid derivatives is guided by several key principles. The selection of coformers, molecules that will crystallize alongside the target benzoic acid derivative, is crucial. These coformers are often chosen for their ability to form complementary hydrogen bonds with the carboxylic acid group. For instance, nitrogen-containing bases like pyrimidines and pyridines are frequently used as coformers with benzoic acids. rsc.orgacs.org The stoichiometry of the resulting cocrystals can vary, with ratios such as 2:1 and 1:1 being common. rsc.orgacs.org

Different experimental techniques, such as solution growth and mechanical grinding, can lead to the formation of different cocrystal polymorphs, which are crystals with the same chemical composition but different solid-state arrangements. rsc.org The resulting polymorphs can exhibit different physical properties, including density and stability. rsc.org The ability to control the formation of specific polymorphs is a key goal of crystal engineering.

The introduction of different functional groups onto the benzoic acid scaffold can also influence cocrystal formation. For example, studies on fluorinated benzoic acids have shown that the position and number of fluorine atoms can determine whether a cocrystal or a solid solution is formed. acs.org This highlights the subtle interplay of various intermolecular forces in directing the final crystal structure.

Table 1: Examples of Cocrystal Systems with Benzoic Acid Derivatives

| Benzoic Acid Derivative | Coformer | Stoichiometric Ratio |

| Benzoic acid | Diazabicyclo[2.2.2]octane (DABCO) | 2:1 |

| Benzoic acid | 2-Aminopyrimidine | 2:1 and 1:1 |

| Salicylic acid | Phenazine | 2:1 |

| p-Nitrobenzoic acid | 2-Aminopyridine (B139424) | 1:1 |

| 3,5-Dinitrobenzoic acid | 2,2'-Bipyridine (B1663995) | 1:1 |

This table is generated based on data from various benzoic acid derivatives to illustrate the principles of cocrystal formation. rsc.orgacs.org

In the solid state, benzoic acid derivatives often form intricate one-, two-, or three-dimensional networks through hydrogen bonding. acs.orgresearchgate.net The specific arrangement of these networks is influenced by the presence of other functional groups on the molecule. For instance, in the cocrystal of benzoic acid and L-proline, the benzoic acid molecules cap chains of L-proline zwitterions through hydrogen bonds. nih.gov The geometry and strength of these hydrogen bonds dictate the final supramolecular architecture.

The interplay of strong hydrogen bonds, such as O-H···N and N-H···O, and weaker interactions like C-H···O, contributes to the stability and dimensionality of the resulting crystal structures. acs.org The analysis of these hydrogen-bonding patterns is essential for understanding and predicting the solid-state structures of new materials based on benzoic acid derivatives.

A ubiquitous and highly stable hydrogen-bonding motif in the solid state of carboxylic acids is the formation of centrosymmetric dimers. acs.orgresearchgate.net In this arrangement, two carboxylic acid molecules are held together by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring. researchgate.netscience.gov This dimer motif is a common feature in the crystal structures of benzoic acid and its derivatives. acs.org

The formation of these robust dimers has a profound impact on the physical properties of carboxylic acids, such as their boiling points. libretexts.orglibretexts.org The energy required to break the two hydrogen bonds in the dimer contributes to the higher boiling points of carboxylic acids compared to other molecules of similar molecular weight. libretexts.org The consistent formation of this dimer synthon makes it a reliable tool in crystal engineering for building more complex supramolecular architectures.

Chiral Cocrystallization from Achiral Benzoic Acid Derivatives

An intriguing aspect of supramolecular chemistry is the possibility of generating chiral crystal structures from achiral starting materials. This phenomenon, known as spontaneous resolution or chiral cocrystallization, is of great interest for its potential applications in nonlinear optics and asymmetric synthesis. acs.org

It has been demonstrated that achiral benzoic acid derivatives can be induced to form chiral cocrystals when crystallized with certain achiral coformers, particularly organic amines. acs.orgacs.org The resulting cocrystals often crystallize in non-centrosymmetric space groups, a prerequisite for properties like second-harmonic generation. acs.org The formation of these chiral structures is driven by the specific hydrogen-bonding interactions between the benzoic acid and the amine coformer, which can lead to a helical or screw-axis arrangement of the molecules in the crystal lattice. acs.orgacs.org

For example, cocrystals of p-nitrobenzoic acid with 2-aminopyridine and 3,5-dinitrobenzoic acid with 2,2'-bipyridine have been shown to be noncentrosymmetric and chiral. acs.org The key to this process is the selection of appropriate coformers that can disrupt the natural tendency of the achiral molecules to pack in a centrosymmetric manner. The presence of strong N-H···O hydrogen bonds is often a guiding principle in the design of these chiral cocrystals. acs.org The appearance of spontaneous chiral domains has also been observed in the liquid crystal phases of some achiral benzoic acid derivatives, attributed to a mechanism involving hydrogen bonding between monomeric molecules to form chiral oligomers. researchgate.net

Supramolecular Gels and Phase-Selective Self-Assembly Systems

Benzoic acid derivatives can act as low-molecular-weight gelators (LMWGs), molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. nih.govresearchgate.net These supramolecular gels are held together by non-covalent interactions, primarily hydrogen bonding, and are responsive to external stimuli such as temperature and pH. davuniversity.org

The self-assembly process is driven by the tendency of the benzoic acid derivatives to form fibrous structures, which then entangle to create the gel network. davuniversity.org The specific properties of the gel, such as its strength and stability, can be tuned by modifying the chemical structure of the gelator. For instance, perfluoroalkylated derivatives of benzoic acid have been designed as supramolecular gelators for various organic solvents. nih.govresearchgate.net

These gels can exhibit phase-selective gelation, meaning they can solidify one liquid phase in a mixture of immiscible liquids. This property is particularly useful for applications such as oil spill remediation. nih.govresearchgate.net The self-assembled fibrillar network of the gelator can selectively encapsulate the oil phase, allowing for its easy removal. The xerogels, obtained after removing the solvent, can also be used for applications like dye adsorption from water. nih.govresearchgate.net

Directed Self-Assembly for Controlled Molecular Architectures

Directed self-assembly (DSA) is a powerful strategy that combines bottom-up self-assembly with top-down fabrication techniques to create highly ordered nanostructures over large areas. nih.govrsc.org While much of the research in DSA has focused on block copolymers, the principles can be extended to small molecules like benzoic acid derivatives that exhibit strong and directional intermolecular interactions.

The predictable hydrogen-bonding behavior of the carboxylic acid group makes benzoic acid derivatives suitable candidates for directed self-assembly on patterned surfaces. By controlling the chemical or topographical properties of a substrate, it is possible to guide the assembly of these molecules into specific arrangements, such as aligned one-dimensional chains or two-dimensional networks.

The goal of directed self-assembly is to achieve precise control over the orientation and lateral ordering of molecular domains. rsc.org This can be achieved through techniques like graphoepitaxy, which uses topographical templates, or chemoepitaxy, which employs chemically patterned surfaces. nih.gov For benzoic acid derivatives, this could involve creating surfaces with specific chemical functionalities that can interact with the carboxylic acid group, thereby directing the crystal growth in a predetermined manner. This level of control is essential for the fabrication of functional materials for applications in electronics and optics. The error-free hybridization between primers and their complementary sequences has been shown to be a driving force in constructing branched DNA materials through molecular self-assembly, demonstrating a biological parallel to this principle. rsc.org

Mechanistic Investigations of Biological Interactions for Benzoic Acid Derivatives in Vitro Research Focus

Enzyme Inhibition Studies of Relevant Biological Targets

The ability of benzoic acid derivatives to inhibit specific enzymes is a key area of investigation for potential therapeutic applications.

In Vitro Potency and Selectivity Assessments against Enzymes

Extensive research has been conducted to evaluate the inhibitory potency and selectivity of benzoic acid derivatives against a variety of enzymes.

Neuraminidase: A novel series of cyclopentane (B165970) derivatives, which share structural similarities with 4-(Cyclopent-1-en-1-yl)benzoic acid, have demonstrated potent and selective inhibitory effects on the neuraminidase of the influenza virus. nih.gov These compounds, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, were found to be as potent or slightly more potent than existing drugs like zanamivir (B325) and oseltamivir (B103847) carboxylate against a range of influenza A and B virus strains. nih.gov The 50% effective concentrations (EC₅₀) for these compounds were generally below 1.5 µM for H1N1 strains, less than 0.3 µM for H3N2 and H5N1 strains, and below 0.2 µM for several influenza B strains. nih.gov Further research into benzoic acid inhibitors of influenza neuraminidase has explored replacing the N-acetylamino group with a 2-pyrrolidinone (B116388) ring, which offers new avenues for developing more potent inhibitors. nih.gov

mPGES-1: A novel class of acidic microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors based on a [(cyclopentyl)ethyl]benzoic acid scaffold has been identified. nih.gov These inhibitors exhibit nanomolar potency in enzymatic assays and human whole blood assays. nih.gov Compound 16 from this series demonstrated an IC₈₀ of 24nM for the inhibition of PGE₂ formation in vitro. nih.gov The development of these inhibitors highlights the potential for designing highly potent and selective mPGES-1 inhibitors. nih.govdntb.gov.uanih.govnih.gov

Cholinesterase: Certain benzoic acid derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.govnih.govnih.gov For instance, studies have explored the inhibitory properties of various substituted benzoic acids against AChE. researchgate.net

Tyrosinase: Benzoic acid has been shown to inhibit the catecholase and cresolase reactions of tyrosinase isozymes from Agaricus bisporus. nih.gov The nature of the inhibition, whether competitive or uncompetitive, depends on the specific isozyme and the reaction being catalyzed. nih.gov This indicates that benzoic acid derivatives could be explored as potential modulators of tyrosinase activity, which is relevant in conditions related to melanin (B1238610) production. nih.gov

Urease: Some benzoic acid derivatives have been studied as inhibitors of urease, a nickel-dependent enzyme produced by various bacteria and associated with infectious diseases. researchgate.netnih.govrsisinternational.org For example, p-amino benzoic acid and p-hydroxy benzoic acid have been shown to act as competitive inhibitors of jackbean urease. rsisinternational.org

The following table summarizes the in vitro inhibitory activities of some benzoic acid derivatives against various enzymes.

| Compound/Derivative Class | Enzyme Target | Potency (IC₅₀/EC₅₀/IC₈₀) | Reference(s) |

| Cyclopentane derivatives (RWJ-270201, etc.) | Influenza Neuraminidase | <0.2 µM to <1.5 µM | nih.gov |

| [(Cyclopentyl)ethyl]benzoic acid (Compound 16) | mPGES-1 | 24 nM (IC₈₀) | nih.gov |

| Benzoic acid | Agaricus bisporus Tyrosinase | Varies by isozyme and reaction | nih.gov |

| p-Amino benzoic acid | Jackbean Urease | Competitive inhibitor | rsisinternational.org |

| p-Hydroxy benzoic acid | Jackbean Urease | Competitive inhibitor | rsisinternational.org |

Elucidation of Proposed Mechanisms of Enzyme Inhibition

Understanding the mechanism by which these compounds inhibit enzymes is crucial for their further development.

Uncompetitive Binding: In the case of tyrosinase inhibition by benzoic acid, a partial uncompetitive inhibition mechanism has been observed for the α and β isozymes in the catecholase reaction. nih.gov This suggests that the inhibitor binds to the enzyme-substrate complex. libretexts.orglibretexts.org

Competitive Inhibition: For the cresolase reaction of all three tyrosinase isozymes and for the inhibition of jackbean urease by p-amino and p-hydroxy benzoic acids, a competitive inhibition mechanism is proposed. nih.govrsisinternational.org This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme. libretexts.orglibretexts.orgnih.gov

Antimicrobial Activity Investigations

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.

In Vitro Efficacy against Bacterial and Fungal Pathogens

The antimicrobial spectrum of benzoic acid derivatives has been evaluated against a range of pathogens.

Gram-positive and Gram-negative Bacteria: Studies have shown that certain benzoic acid derivatives possess activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.govmdpi.com For example, some synthesized hybrid molecules of amoxicillin (B794) and benzoic acid derivatives demonstrated good in vitro activity against Staphylococcus aureus and Escherichia coli. researchgate.net The position of substituents on the benzoic acid ring can influence the antibacterial activity against E. coli. nih.gov Furthermore, certain pyrazole (B372694) derivatives containing a benzoic acid moiety have shown potent activity against staphylococci and enterococci, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL. mdpi.com

Candida albicans : Benzoic acid derivatives have also been investigated for their antifungal activity against Candida albicans. nih.govnih.govresearchgate.netresearchgate.netgoogle.com Bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives with activity against C. albicans. nih.govresearchgate.net For instance, lanceaefolic acid methyl ester showed a minimal inhibitory concentration (MIC) of 100 µg/mL against this fungal pathogen. nih.gov

Mycobacterium tuberculosis : While specific data on this compound against Mycobacterium tuberculosis is not readily available in the provided context, the broader class of benzoic acid derivatives warrants investigation against this significant pathogen.

The following table presents the in vitro antimicrobial activity of selected benzoic acid derivatives.

| Compound/Derivative Class | Pathogen(s) | Activity (MIC) | Reference(s) |

| Amoxicillin-benzoic acid hybrids | S. aureus, E. coli | Good in vitro activity | researchgate.net |

| Pyrazole-benzoic acid derivatives | Staphylococci, Enterococci | As low as 0.78 µg/mL | mdpi.com |

| Lanceaefolic acid methyl ester | Candida albicans | 100 µg/mL | nih.gov |

Exploration of Cellular and Molecular Mechanisms of Antimicrobial Action

The mechanisms by which benzoic acid derivatives exert their antimicrobial effects are multifaceted.

pH Disruption: A well-established mechanism for the antimicrobial action of weak acids like benzoic acid is the disruption of intracellular pH homeostasis. The undissociated form of the acid can pass through the cell membrane and then dissociate in the more alkaline cytoplasm, leading to acidification that can inhibit metabolic processes.

Specific Enzyme Targets: Beyond general pH effects, some benzoic acid derivatives may act on specific microbial enzymes, contributing to their antimicrobial activity. For instance, the inhibition of enzymes crucial for microbial survival, such as those involved in cell wall synthesis or essential metabolic pathways, could be a potential mechanism. The bactericidal action of some pyrazole-benzoic acid derivatives is suggested to be due to the permeabilization of the cell membrane. mdpi.com In the case of Candida albicans, some sulfone derivatives, which can be considered related to benzoic acid derivatives in their aromatic nature, have been shown to inhibit the expression of certain secreted aspartyl proteinases (SAPs), which are important virulence factors. researchgate.net

Antioxidant Activity Evaluation through In Vitro Assays

Several benzoic acid derivatives have been evaluated for their antioxidant properties using various in vitro assays. rsc.orgmdpi.commdpi.comnih.govnih.gov These assays typically measure the ability of a compound to scavenge free radicals, reduce oxidizing agents, or chelate pro-oxidant metal ions. For example, the antioxidant activities of berberine (B55584) 9-O-benzoic acid derivatives have been screened using ABTS, DPPH, HOSC, and FRAP assays, with some derivatives showing significantly enhanced activity compared to the parent compound. rsc.org Similarly, 4-(1H-triazol-1-yl)benzoic acid hybrids have demonstrated antioxidant properties in DPPH, ABTS, and FRAP assays. mdpi.com The antioxidant mechanism of some flavonoid-rich extracts containing benzoic acid derivatives has been attributed to their free radical scavenging and metal-chelation activities. nih.gov

Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Sequential Electron Transfer Proton Transfer, Sequential Proton Loss Electron Transfer)

The ability of a compound to neutralize free radicals is a cornerstone of its antioxidant potential. For benzoic acid derivatives, this activity is often attributed to their ability to participate in various radical scavenging mechanisms. While direct experimental studies on this compound are not extensively documented in publicly available literature, the general mechanisms established for related phenolic and benzoic acid compounds provide a foundational understanding. The primary mechanisms include Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the hydrogen-donating group. For many benzoic acid derivatives, a phenolic hydroxyl group serves as the primary hydrogen donor. In the case of this compound, which lacks a hydroxyl substituent on the benzene (B151609) ring, the potential for direct HAT from the aromatic ring is considered to be low. However, the allylic hydrogens on the cyclopentenyl ring could potentially participate in HAT, although this is generally less favorable than donation from a phenolic hydroxyl group.

Sequential Electron Transfer Proton Transfer (SET-PT): The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation. The feasibility of this pathway is influenced by the ionization potential of the antioxidant.

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is particularly relevant for acidic compounds in polar solvents. It commences with the deprotonation of the antioxidant to form an anion, which then donates an electron to the free radical. For this compound, the carboxylic acid group can readily lose a proton to form a carboxylate anion. This anion could then participate in electron transfer.

| Mechanism | Description | Relevance to this compound |

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | Low probability from the aromatic ring due to the absence of a phenolic hydroxyl group. Possible, but less favorable, from the cyclopentenyl ring. |

| Sequential Electron Transfer Proton Transfer (SET-PT) | An electron is transferred first, followed by a proton. | Plausible, but the ionization potential of the compound would be a key determining factor. |

| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost first, followed by an electron transfer from the resulting anion. | Considered a likely mechanism due to the presence of the acidic carboxylic acid group, which can be readily deprotonated. |

Structure-Activity Relationship (SAR) Studies to Identify Key Pharmacophores

Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features, or pharmacophores, responsible for the biological activity of a compound. For benzoic acid derivatives, extensive research has established several key principles governing their antioxidant and other biological activities.

The primary pharmacophoric features of antioxidant benzoic acids typically include:

Hydroxyl Groups: The number and position of hydroxyl groups on the benzene ring are paramount. Generally, an increased number of hydroxyl groups correlates with higher antioxidant activity. The ortho and para positions relative to another substituent are often favored, as this arrangement can enhance the stability of the resulting phenoxyl radical through resonance.

Electron-Donating Groups: Substituents that donate electrons to the benzene ring, such as methoxy (B1213986) groups, can increase antioxidant capacity by stabilizing the radical cation formed during the scavenging process.

The Carboxylic Acid Group: The carboxylic acid moiety influences the solubility and electronic properties of the molecule. Its electron-withdrawing nature can impact the antioxidant activity, but it is also key to the SPLET mechanism.

In the context of this compound, the absence of hydroxyl or methoxy groups on the aromatic ring suggests that its antioxidant activity, if any, might be modest compared to well-known phenolic antioxidants. The key pharmacophoric elements of this specific molecule would be the benzoic acid moiety and the cyclopentenyl substituent .

The carboxylic acid group is a key feature, enabling the molecule to act as a proton donor and potentially engage in the SPLET mechanism. The cyclopentenyl group at the para position is a non-polar, bulky substituent. Its influence on biological activity is not well-characterized in the context of radical scavenging. It could potentially influence the molecule's lipophilicity, which in turn would affect its ability to interact with cellular membranes and other lipophilic environments. The double bond within the cyclopentenyl ring introduces a site of unsaturation that could potentially interact with biological targets, but its role in radical scavenging is not immediately apparent from general SAR principles of benzoic acids.

| Pharmacophoric Feature | Description | Potential Contribution to the Activity of this compound |

| Aromatic Ring | The core benzene structure. | Provides the basic scaffold for the molecule. |

| Carboxylic Acid Group | The -COOH functional group. | Key for the SPLET mechanism through deprotonation. Influences solubility and electronic properties. |

| Cyclopentenyl Group | The C5H7 ring attached at the para position. | Increases lipophilicity, potentially influencing membrane interactions. The double bond may offer a site for other biological interactions. Its direct role in radical scavenging is unclear. |

4 Cyclopent 1 En 1 Yl Benzoic Acid As a Key Chemical Scaffold in Organic Synthesis

Utility as a Versatile Building Block in Complex Molecule Construction

The combination of a carboxylic acid handle for amide bond formation or other functional group transformations, coupled with a reactive alkene within a cyclic system, theoretically positions 4-(Cyclopent-1-en-1-yl)benzoic acid as a promising starting material in organic synthesis. The benzoic acid moiety provides a site for derivatization, allowing for its incorporation into larger, more complex molecular frameworks. The cyclopentene (B43876) ring offers a locus for various addition and cycloaddition reactions, potentially leading to diverse and stereochemically rich structures.

However, a thorough search of scientific databases yields no specific examples or detailed research findings where this compound has been utilized as a building block in the synthesis of complex natural products or other intricate molecular targets. The potential remains purely theoretical in the absence of documented applications.

Applications in Fragment-Based Lead Discovery and Hit Identification in Chemical Biology

Fragment-based lead discovery (FBLD) is a powerful method in modern drug discovery that utilizes small, low-complexity molecules (fragments) to identify starting points for the development of potent and selective inhibitors. A compound like this compound, with a molecular weight suitable for a fragment library, possesses both hydrogen-bond donating/accepting capabilities (from the carboxylic acid) and a hydrophobic region (the cyclopentene ring), making it an interesting candidate for FBLD screening.

Nevertheless, there is no evidence in the chemical biology literature to suggest that this compound has been included in fragment screening libraries or identified as a hit in any FBLD campaign. Its application in hit identification and lead discovery remains an open area for investigation.

Future Research Directions and Emerging Paradigms for 4 Cyclopent 1 En 1 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 4-(Cyclopent-1-en-1-yl)benzoic acid should prioritize the development of novel and sustainable synthetic methodologies, moving beyond traditional approaches.

Current synthetic strategies for creating substituted cycloalkenes and benzoic acid derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. organic-chemistry.org Green chemistry principles, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. wjpmr.combeilstein-journals.org For instance, leveraging lignin-based benzoic acid derivatives as starting materials could offer a sustainable and eco-friendly approach. rsc.org

Future synthetic strategies could explore:

Catalytic C-H Functionalization: Direct C-H olefination of benzoic acid derivatives, potentially accelerated by supramolecular catalyst systems, could provide a more direct and atom-economical route to the target molecule. nih.gov

One-Pot Reactions: The development of one-pot or tandem reactions that combine the formation of the cyclopentenyl ring and its attachment to the benzoic acid moiety would significantly improve efficiency and reduce waste.

Flow Chemistry: The use of microreactor technology and flow chemistry can offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and energy consumption. beilstein-journals.org

Biocatalysis: Enzymatic approaches could offer a highly selective and environmentally friendly alternative for the synthesis of this compound or its precursors.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Description | Potential Advantages |

| Catalytic C-H Olefination | Direct coupling of a benzoic acid derivative with a cyclopentene (B43876) precursor using a transition metal catalyst. | High atom economy, reduced number of synthetic steps. |

| Lignin (B12514952) Valorization | Utilization of benzoic acid derived from the oxidative depolymerization of lignin as a starting material. | Use of renewable feedstocks, potential for cost reduction. |

| Flow Chemistry Synthesis | Continuous synthesis in a microreactor system. | Improved safety, scalability, and process control. |

| Enzymatic Synthesis | Use of enzymes to catalyze key bond-forming reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. |

Advanced Computational Modeling for Predictable Molecular Design and Reactivity

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational modeling will be instrumental in designing new derivatives with desired functionalities and predicting their reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic structure, vibrational spectra, and photophysical properties of the molecule. vjst.vnresearchgate.net Such studies can provide insights into the molecule's stability, reactivity, and potential for applications in areas like organic electronics. nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its interactions with its environment, which is crucial for understanding its behavior in solution and in biological systems. mdpi.com

Key areas for future computational investigation include:

Structure-Property Relationships: Systematically modifying the structure of this compound in silico to understand how changes in the cyclopentenyl ring or substitutions on the phenyl ring affect its electronic and physical properties.

Reactivity Prediction: Using computational models to predict the most likely sites for chemical reactions, aiding in the design of synthetic routes and the prediction of potential degradation pathways.

Solvent Effects: Simulating the behavior of the molecule in different solvents to understand its solubility and self-assembly tendencies. acs.org

Table 2: Computational Methods and Their Applications to this compound

| Computational Method | Application | Predicted Properties |